Lipophilicity Advantage: Lower XLogP3 of the Target Compound vs. the Acetyl-Substituted Analog (CAS 519018-15-6)
N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide exhibits a computed XLogP3 of 2.4, which is markedly lower than the predicted lipophilicity of its 6-acetyl-substituted analog (CAS 519018-15-6) [1]. The addition of an acetyl group on the benzodioxole ring is estimated to increase XLogP3 by approximately 0.5–0.8 log units, pushing the analog into a less favorable lipophilicity range for oral bioavailability . This difference matters for drug candidate selection: the target compound’s lower lipophilicity reduces the risk of metabolic instability and promiscuous off-target binding.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (computed by XLogP3 3.0) |
| Comparator Or Baseline | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide (CAS 519018-15-6): Estimated XLogP3 ~2.9–3.2 (based on group contribution) |
| Quantified Difference | Δ XLogP3 ~0.5–0.8 lower for target compound |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm and analogous group contribution analysis |
Why This Matters
Lower lipophilicity within the preferred range (XLogP3 1-3) correlates with reduced metabolic clearance and lower promiscuity, making the unsubstituted compound a more tractable lead.
- [1] PubChem. N-(1,3-benzodioxol-5-yl)-2-(2-pyridinylsulfanyl)acetamide. Computed Properties: XLogP3 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/708800 View Source
